molecular formula C10H16N2O3 B581711 tert-Butyl 2-cyanomorpholine-4-carboxylate CAS No. 1211592-70-9

tert-Butyl 2-cyanomorpholine-4-carboxylate

Cat. No. B581711
M. Wt: 212.249
InChI Key: GZZBGWUQUIKDNN-UHFFFAOYSA-N
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Description

“tert-Butyl 2-cyanomorpholine-4-carboxylate” is a chemical compound with the CAS Number: 1211592-70-9 . It has a molecular weight of 212.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-cyanomorpholine-4-carboxylate” is 1S/C10H16N2O3/c1-10 (2,3)15-9 (13)12-4-5-14-8 (6-11)7-12/h8H,4-5,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 2-cyanomorpholine-4-carboxylate” are not available, similar compounds have been used as intermediates in the synthesis of biologically active compounds . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized from commercially available 4-bromo-1H-indole using simple reagents .


Physical And Chemical Properties Analysis

“tert-Butyl 2-cyanomorpholine-4-carboxylate” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Anticancer Drugs

tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-Butyl 2-cyanomorpholine-4-carboxylate, is a significant intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, indicating its importance in the development of anticancer therapeutics, particularly targeting the PI3K/AKT/mTOR pathway crucial for cell growth and survival. The compound's versatility is underscored by its incorporation in various anticancer drug structures, highlighting its significance in ongoing anticancer drug development and optimization (Zhang et al., 2018).

Synthesis of Quinazolic Acid Derivatives

tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, another derivative, is synthesized via intramolecular defluorinative cyclization. This precursor is crucial for a new type of cyclic amino acid, showcasing the compound's role in developing novel bioactive structures and its application in synthetic chemistry (Hao et al., 2000).

Synthesis and Characterization of Schiff Base Compounds

The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate, leads to Schiff base compounds with significant properties. These compounds are characterized by spectroscopic methods and X-ray crystallography, indicating the compound's utility in creating structures with potential biological or material applications (Çolak et al., 2021).

Synthesis of Bicyclic Structures

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is synthesized as a cyclic amino acid ester, characterized by spectroscopy and single crystal X-ray diffraction. This highlights its use in the synthesis of complex bicyclic structures, which could have implications in material science or drug development (Moriguchi et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBGWUQUIKDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743296
Record name tert-Butyl 2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-cyanomorpholine-4-carboxylate

CAS RN

1211592-70-9
Record name tert-Butyl 2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-cyanomorpholine-4-carboxylate
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